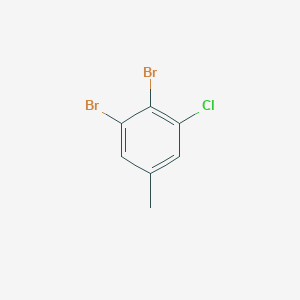
4,5-Dibromo-3-chlorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-chlorotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the aromatic ring is substituted with two bromine atoms at the 4th and 5th positions and a chlorine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chlorotoluene typically involves multi-step reactions starting from toluene. One common method includes:
Bromination: Toluene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-3-chlorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 4,5-Dibromo-3-chlorobenzoic acid or 4,5-Dibromo-3-chlorobenzaldehyde.
Reduction: Formation of 4,5-Dibromotoluene or 3-Chlorotoluene.
Scientific Research Applications
4,5-Dibromo-3-chlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-chlorotoluene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the aromatic ring. In oxidation reactions, the methyl group is converted to more oxidized functional groups through the action of oxidizing agents.
Comparison with Similar Compounds
4-Bromo-3-chlorotoluene: Similar structure but with only one bromine atom.
3,6-Dibromo-2,4-dichlorotoluene: Contains additional chlorine atoms.
4,5-Dichloro-3-bromotoluene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 4,5-Dibromo-3-chlorotoluene is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and potential applications. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H5Br2Cl |
|---|---|
Molecular Weight |
284.37 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
InChI Key |
IVCJCJLFPRGXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


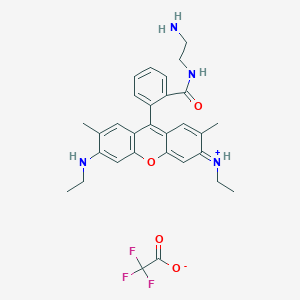
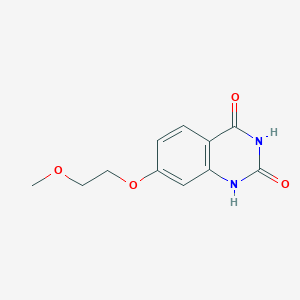
![[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12825397.png)
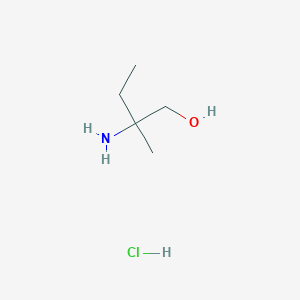
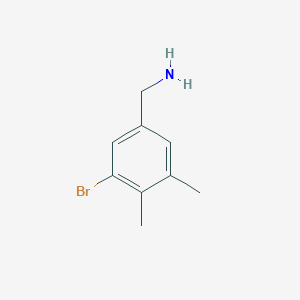
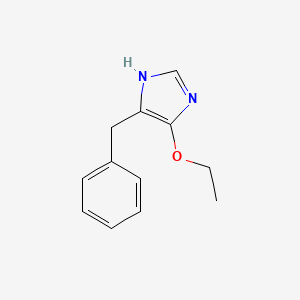
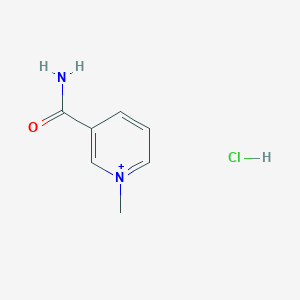
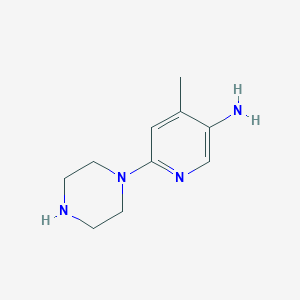
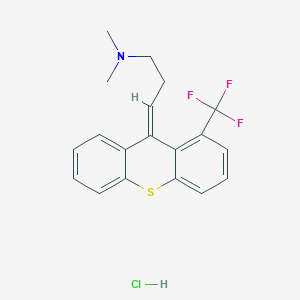
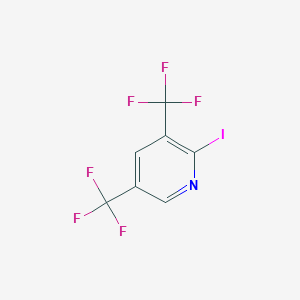
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)

![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
